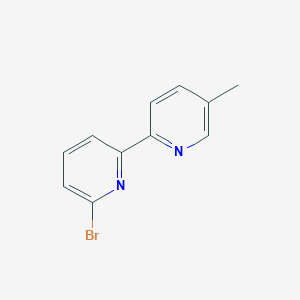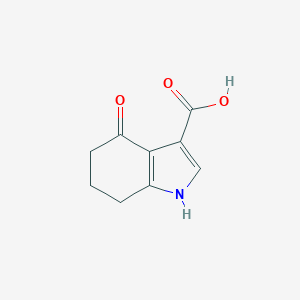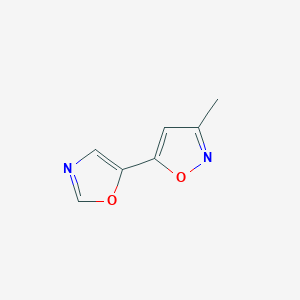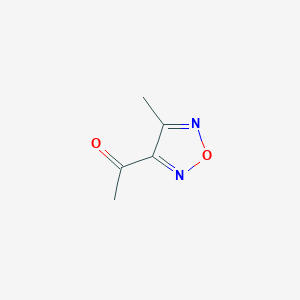
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone
Descripción general
Descripción
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone is a compound that falls within the category of oxadiazole derivatives. Oxadiazoles are a class of heterocyclic compounds that have garnered interest in various fields of chemistry due to their diverse chemical and physical properties.
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves cyclization of acyl hydrazones, which can be derived from hydrazides and methyl ketones (Gao et al., 2015). Specific synthesis methods may vary depending on the substituents and desired properties of the final compound.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including compounds similar to 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone, often features significant dihedral angles between different rings in the molecule, contributing to their distinct chemical behaviors (Xu et al., 2005).
Chemical Reactions and Properties
Oxadiazole derivatives are known for their reactivity and the ability to undergo various chemical transformations. They can participate in different types of reactions due to the presence of reactive functional groups.
Physical Properties Analysis
The physical properties of oxadiazole derivatives like 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone can be influenced by their structural features. Properties such as solubility, melting points, and crystallinity are determined by the molecular arrangement and intermolecular interactions within the compound.
Chemical Properties Analysis
Chemically, oxadiazole derivatives exhibit a range of activities, including antimicrobial properties. For instance, certain 1,3,4-oxadiazole compounds have shown significant antimicrobial activity (Salimon et al., 2011). These properties are often explored for potential pharmaceutical applications.
Aplicaciones Científicas De Investigación
Mononuclear Heterocyclic Rearrangement : 5-Arylisoxazole-3-hydroxamic acids were transformed into 3,4-substituted 1,2,5-oxadiazoles. This rearrangement process has potential applications in organic synthesis and drug discovery (Potkin et al., 2012).
Synthesis and Characterization for Cytotoxic Evaluation : Novel derivatives of 1,3,4-oxadiazole compounds were synthesized and evaluated for cytotoxicity on human carcinoma cell lines. Such studies are crucial for the development of new chemotherapeutic agents (Adimule et al., 2014).
Antimicrobial Activity : The synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone showed significant antimicrobial activity. This discovery highlights the potential of such compounds in developing new antimicrobial agents (Salimon et al., 2011).
Antibacterial and Antifungal Activity : A study synthesized new 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones and evaluated them for anti-bacterial and anti-fungal activity. Such research is essential in the fight against resistant microbial strains (Fuloria et al., 2009).
HIV-1 Replication Inhibition : N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives were synthesized as inhibitors of HIV-1 replication. This research contributes to the ongoing effort to find effective treatments for HIV/AIDS (Che et al., 2015).
Corrosion Inhibition Properties : The effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid was studied. This research is relevant in the field of materials science and corrosion engineering (Ammal et al., 2018).
Propiedades
IUPAC Name |
1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-5(4(2)8)7-9-6-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJZSBQXLBBKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377475 | |
| Record name | 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone | |
CAS RN |
165067-10-7 | |
| Record name | 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



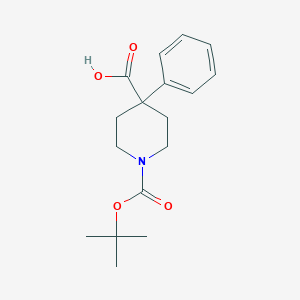
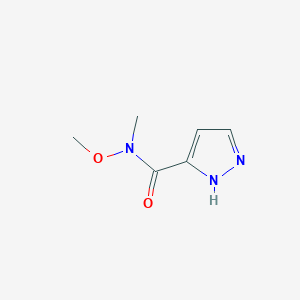
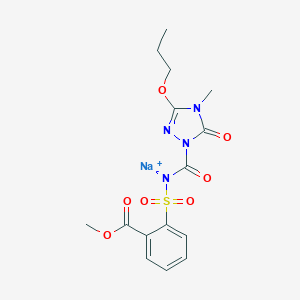
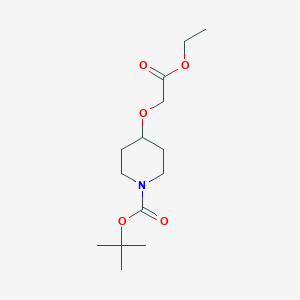
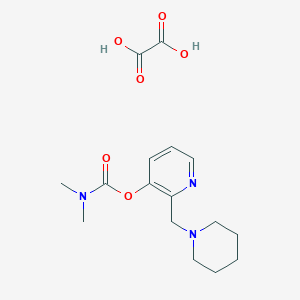
![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)

![1-[4-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B61292.png)
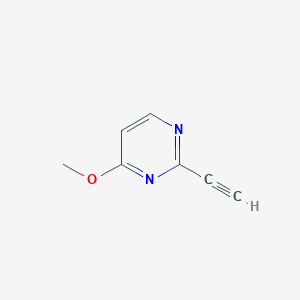
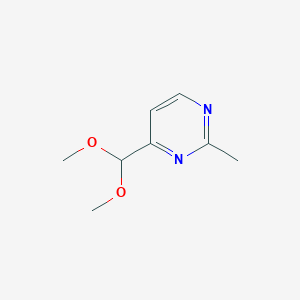
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)
